REACTION_CXSMILES
|
[CH2:1]=[C:2]1[O:6][C:4](=O)[CH2:3]1.[CH3:7][C:8](O)([CH:10]=C)[CH3:9].CC([O-])C.CC([O-])C.CC([O-])C.[Al+3]>>[CH3:9][C:8](=[CH:7][CH2:4][CH2:3][C:2](=[O:6])[CH3:1])[CH3:10] |f:2.3.4.5|
|
Name
|
alkyl acetoacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C1CC(=O)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C=C)O
|
Name
|
aluminum triisopropylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=CCCC(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[C:2]1[O:6][C:4](=O)[CH2:3]1.[CH3:7][C:8](O)([CH:10]=C)[CH3:9].CC([O-])C.CC([O-])C.CC([O-])C.[Al+3]>>[CH3:9][C:8](=[CH:7][CH2:4][CH2:3][C:2](=[O:6])[CH3:1])[CH3:10] |f:2.3.4.5|
|
Name
|
alkyl acetoacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C1CC(=O)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C=C)O
|
Name
|
aluminum triisopropylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=CCCC(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 83% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |